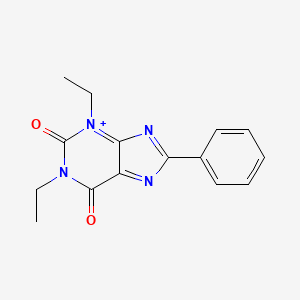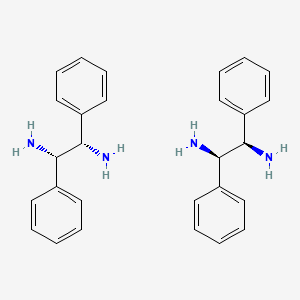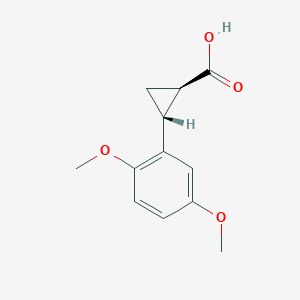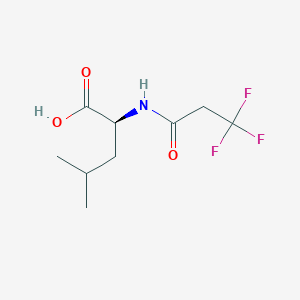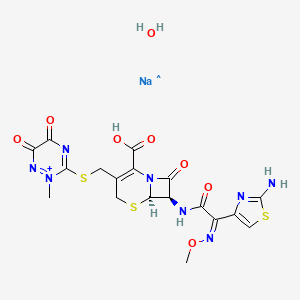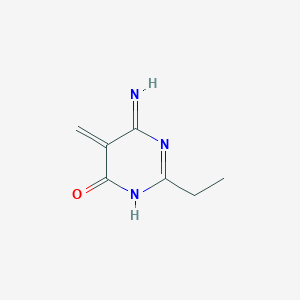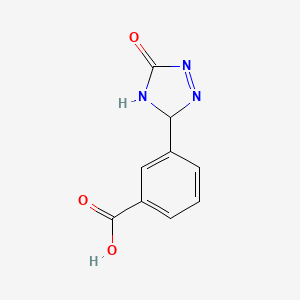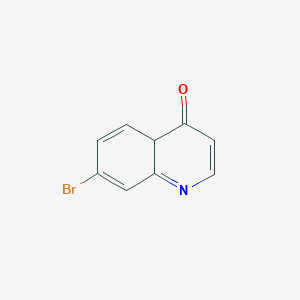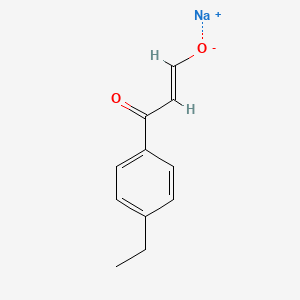
Sodium 3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate is an organic compound that belongs to the class of enolates. Enolates are important intermediates in organic synthesis due to their ability to act as nucleophiles in various chemical reactions. This compound features a sodium ion paired with a 3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate anion, which contains both a phenyl group and an enolate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate typically involves the deprotonation of the corresponding enolizable ketone using a strong base such as sodium hydride or sodium ethoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the desired product in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The enolate anion can participate in nucleophilic substitution reactions, replacing leaving groups in electrophilic substrates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Typical conditions involve the use of alkyl halides or acyl halides as electrophiles in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted enolates or other derivatives.
Aplicaciones Científicas De Investigación
Sodium 3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate has various applications in scientific research:
Chemistry: It is used as a nucleophile in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It can be used in the study of enzyme mechanisms that involve enolate intermediates.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of sodium 3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate involves its ability to act as a nucleophile. The enolate anion can attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. This reactivity is facilitated by the resonance stabilization of the enolate anion, which allows for the delocalization of negative charge.
Comparación Con Compuestos Similares
- Sodium 3-(4-methylphenyl)-3-oxoprop-1-en-1-olate
- Sodium 3-(4-phenyl)-3-oxoprop-1-en-1-olate
Comparison:
- Uniqueness: Sodium 3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and steric properties.
- Reactivity: The ethyl group can provide additional steric hindrance compared to the methyl or unsubstituted phenyl analogs, potentially affecting the compound’s reactivity in certain reactions.
Propiedades
Fórmula molecular |
C11H11NaO2 |
|---|---|
Peso molecular |
198.19 g/mol |
Nombre IUPAC |
sodium;(E)-3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate |
InChI |
InChI=1S/C11H12O2.Na/c1-2-9-3-5-10(6-4-9)11(13)7-8-12;/h3-8,12H,2H2,1H3;/q;+1/p-1/b8-7+; |
Clave InChI |
IHGSSKHCSNLMCG-USRGLUTNSA-M |
SMILES isomérico |
CCC1=CC=C(C=C1)C(=O)/C=C/[O-].[Na+] |
SMILES canónico |
CCC1=CC=C(C=C1)C(=O)C=C[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


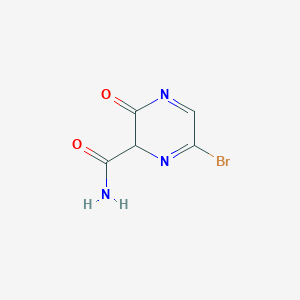
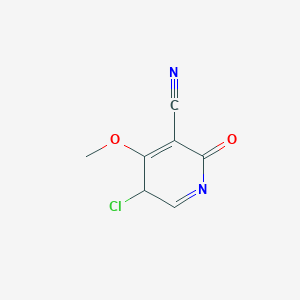
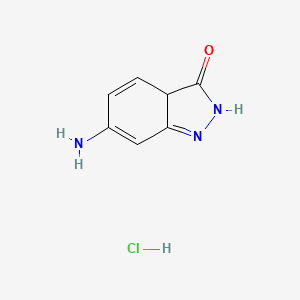
![2-[[4-(2-Methoxyphenyl)piperazin-1-YL] methyl]-6-methyl-2,3-dihydroimidazo[1,2C]quinazolin-5(6H)-one](/img/structure/B15134179.png)
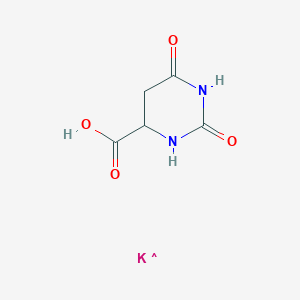
![4-Oxo-3-(trideuteriomethyl)-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide](/img/structure/B15134193.png)
